molecular formula C16H12Cl2N2O B2781401 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone CAS No. 69123-64-4

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B2781401
CAS RN: 69123-64-4
M. Wt: 319.19
InChI Key: VZBXCRKGTDNCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone, also known as CMCMPCQ, is a type of quinazolinone compound found in a variety of industrial and laboratory applications. This compound has a wide range of uses, from its use as a dye to its potential as a drug.

Scientific Research Applications

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has a variety of scientific research applications. It has been used as a dye in a variety of biological assays, such as fluorescence-activated cell sorting (FACS), and in the synthesis of other chemical compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.

Mechanism of Action

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of inflammatory mediators. It is thought to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. Additionally, 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has been found to have an inhibitory effect on the growth of certain types of bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antimicrobial properties. Additionally, it has been found to have an inhibitory effect on the growth of certain types of cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a wide range of potential applications. However, it is important to note that 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is not approved for human or animal use, and its use in laboratory experiments should be done with caution.

Future Directions

The potential future directions for 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into its mechanism of action and its potential as an anticancer agent should be conducted. Additionally, further research should be conducted into its potential as a dye and in the synthesis of other chemical compounds. Finally, further research should be conducted into its potential as an antimicrobial agent.

Synthesis Methods

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-2-methylphenol and 2-chloromethyl-4-chloroquinazoline in a solvent such as ethanol or methanol. The reaction is typically carried out at a temperature of about 80°C for a period of about 2 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

properties

IUPAC Name

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-10-8-11(18)6-7-14(10)20-15(9-17)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBXCRKGTDNCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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